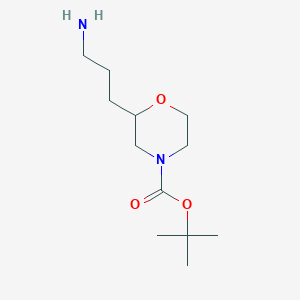![molecular formula C17H16F4N4O2 B2823473 (3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775527-03-1](/img/structure/B2823473.png)
(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone is a useful research compound. Its molecular formula is C17H16F4N4O2 and its molecular weight is 384.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
The synthesis and application of aryltrimethylammonium trifluoromethanesulfonates as precursors to aryl [18F]fluorides, for instance, in the improved synthesis of [18F]GBR‐13119, highlights its use in positron emission tomography (PET) radiotracer development. This compound, designed for dopamine uptake system imaging, showcases the utility of related chemical frameworks in creating no-carrier-added forms with high radiochemical yield and purity, critical for neuroimaging studies (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Chemical Synthesis and Evaluation
The chemical synthesis processes, such as that of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, underscore the compound's relevance in synthesizing complex molecules for biological evaluation. This synthetic pathway involves multiple steps, from coupling formamidine acetate to final catalytic reduction, illustrating the compound's role in creating potentially bioactive molecules (Haynes & Swigor, 1994).
Serotonergic System Investigation
Compounds related to "(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone" have been pivotal in studying the serotonergic neurotransmission system. For example, [18F]p-MPPF, a 5-HT1A antagonist, facilitates research into the serotonergic system's functioning through PET imaging, offering insights into neurotransmission mechanics, receptor distribution, and potential implications for neuropsychiatric disorder treatments (Plenevaux et al., 2000).
Antiviral and Antibacterial Research
Further, derivatives of the chemical structure have shown selective anti-HIV-2 activity in vitro, demonstrating the potential of such compounds in developing antiviral therapies. Notably, certain β-carboline derivatives related to this framework have displayed significant inhibition against the HIV-2 strain, underscoring the chemical's role in antiretroviral research (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).
Fluorescent Logic Gates
The development of fluorescent logic gates using compounds featuring a piperazine receptor and an aryl group, such as 4-piperazino-N-aryl-1,8-naphthalimide crown ethers, exemplifies the application of such chemical structures in creating sensors based on solvent polarity changes. These molecules have practical implications in probing cellular microenvironments and protein interfaces, demonstrating the broad utility of this chemical framework beyond traditional pharmaceutical applications (Gauci & Magri, 2022).
Eigenschaften
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O2/c1-27-13-3-2-11(8-12(13)18)16(26)25-6-4-24(5-7-25)15-9-14(17(19,20)21)22-10-23-15/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSLLDJRRRFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)

![N-(4-ethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2823396.png)
![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)
![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)



![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2823408.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2823409.png)


